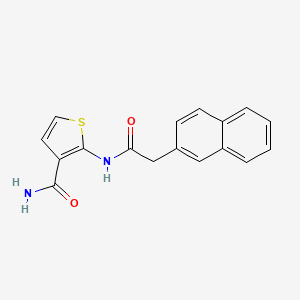

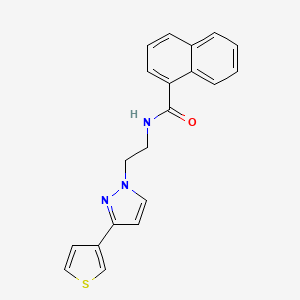

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Scientific Research Applications

Chemosensing and Molecular Recognition

Naphthalene and thiophene derivatives have shown remarkable abilities in chemosensing applications, particularly in the selective detection of metal ions. For instance, naphthoquinone-based chemosensors exhibit selective coordination towards Cu2+ ions, changing color upon complexation. This property is utilized in detecting trace amounts of copper in various mediums, leveraging the ligands' molecular recognition capabilities (Gosavi-Mirkute et al., 2017).

Fluorescent Logic Gates

A naphthalene-thiophene hybrid molecule demonstrates potential as a molecular AND type binary logic gate, responding to Zn2+ and OAc- ions by emitting fluorescence. This unique characteristic makes it suitable for intracellular Zn2+ detection under a fluorescence microscope, highlighting its application in bioimaging and diagnostics (Karak et al., 2013).

Antitumor and DNA Photocleaving Activities

Certain naphthalene carboxamides, when fused with thio-heterocyclic rings, have been synthesized and evaluated for their antitumor and DNA photocleaving activities. These compounds, particularly those with a thiophene ring, intercalate into DNA and show enhanced activity against specific cancer cell lines, indicating their potential as chemotherapeutic agents (Li et al., 2005).

Anticancer Evaluation

Synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds have shown significant in vitro anticancer activity. These studies suggest the potential of naphthalene-thiophene derivatives as a basis for developing new anticancer medications (Salahuddin et al., 2014).

Material Science Applications

The incorporation of naphthalene and thiophene units into polymeric materials has been explored for its impact on properties relevant to organic electronics, such as solubility, thermal stability, and electronic performance. These studies contribute to the development of advanced materials for applications in organic field-effect transistors (OFETs) and other electronic devices (Durban et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds .

Mode of Action

The specific mode of action of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide It’s worth noting that certain thiophene derivatives have been found to inhibit acetylcholinesterase , which could suggest a potential interaction pathway for this compound.

Biochemical Pathways

The exact biochemical pathways affected by 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The specific molecular and cellular effects of 2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide The wide range of therapeutic properties associated with thiophene derivatives suggests that they could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

2-[(2-naphthalen-2-ylacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c18-16(21)14-7-8-22-17(14)19-15(20)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMBCBDOWHDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Naphthalen-2-yl)acetamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)

![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)

![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)